N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)12-4-3-11-17-21(19,20)14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYAWZSGUVGVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propargyl Bromide Alkylation
- Synthesis of 4-chloro-but-2-yne : Propargyl alcohol is treated with thionyl chloride (SOCl₂) to form 4-chloro-but-2-yne.
- Nucleophilic Substitution : Reaction of 4-chloro-but-2-yne with dimethylamine in tetrahydrofuran (THF) at 0–5°C yields 4-(dimethylamino)but-2-yne.
- Amination : Catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction with azides converts the terminal alkyne to the primary amine.
Reductive Amination
An alternative route involves reductive amination of 4-oxo-but-2-ynal with dimethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers superior stereocontrol but requires stringent anhydrous conditions.
Coupling of Quinoline-8-sulfonyl Chloride with 4-(Dimethylamino)but-2-yn-1-amine
The final step involves nucleophilic substitution of the sulfonyl chloride with the primary amine. Optimized conditions derived from PMC studies include:
- Reagents : Quinoline-8-sulfonyl chloride (1.2 equiv), 4-(dimethylamino)but-2-yn-1-amine (1.0 equiv), triethylamine (3.0 equiv) in dichloromethane (DCM).
- Conditions : Stirring at 25°C for 12 hours under nitrogen atmosphere.
- Workup : The reaction mixture is washed with 10% HCl (removes excess amine), saturated NaHCO₃ (neutralizes HCl), and brine. Solvent evaporation followed by silica gel chromatography (2% methanol in DCM) yields the pure product.
Key Optimization Insights :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate reaction rates but may promote side reactions.
- Base Selection : Triethylamine outperforms pyridine in minimizing sulfonate ester byproducts.
Analytical Validation and Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
- Key Absorptions : 3270 cm⁻¹ (N-H stretch), 2110 cm⁻¹ (C≡C stretch), 1340 cm⁻¹ and 1160 cm⁻¹ (S=O asymmetric and symmetric stretches).
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Three-Step | One-Step | Reductive Amination |
|---|---|---|---|
| Yield (%) | 45–55 | 60–70 | 50–60 |
| Purity (HPLC) | 90–92% | 95–97% | 88–90% |
| Reaction Time (hours) | 72 | 39 | 48 |
| Scalability | Moderate | High | Low |
The one-step sulfonyl chloride synthesis offers superior efficiency, while reductive amination provides flexibility in side-chain functionalization.
Challenges and Mitigation Strategies
- Instability of Sulfonyl Chloride : Storage at –20°C under nitrogen extends shelf life to 72 hours.
- Alkyne Reactivity : Triple bonds may undergo undesired cycloadditions; using inert solvents (DCM) and low temperatures suppresses these side reactions.
- Amine Hydroscopicity : 4-(Dimethylamino)but-2-yn-1-amine is hygroscopic; storage over molecular sieves ensures anhydrous conditions.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for sulfonyl chloride preparation, enhancing heat dissipation and yield consistency. Catalytic dimethylamine recycling reduces waste in side-chain synthesis, aligning with green chemistry principles.
Chemical Reactions Analysis
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Scientific Research Applications
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a complex organic compound with potential applications in medicinal chemistry and biological research. It is being explored for its interactions with biological targets, and its unique combination of functional groups gives it distinct chemical reactivity and potential biological effects.
Scientific Research Applications
- ** анти-inflammatory Properties:** this compound derivatives are investigated for their anti-inflammatory properties. N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g) can reduce the inflammatory response in fibroblast-like synoviocytes (FLS) . It inhibits synovial hypertrophy, inflammatory cell infiltration, and bone destruction .
- Potential Therapeutic Agent for Rheumatoid Arthritis: N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g) has been identified as a potential anti-inflammatory compound for treating rheumatoid arthritis (RA) . It can inhibit RAMP1 activity and mediate the Gαs/Gαi-cAMP pathway to reduce FLS inflammatory response .
- Building block for synthesis: It serves as a building block for synthesizing more complex molecules.
- Biochemical probe: It is tested as a biochemical probe in order to study enzyme activity and protein interactions.
Studies
- Studies of Interactions with Biological Molecules: Studies focus on understanding the compound's mechanism of action and typically involve X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays.
Structural Comparison
Structural similarities exist between this compound and other compounds:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide | Contains a methylbenzamide moiety | Lacks sulfonamide functionality |
| N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide | Contains a methylbenzenesulfonamide moiety | Sulfonamide functionality present |
| N-(4-(dimethylamino)butanoyl)-benzenesulfonamide | Contains a butanoyl group instead | Variation in carbon chain length influences activity |
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are involved in various physiological processes.
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function, leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
The following analysis compares N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, biological activity, and synthetic pathways.
Structural Analogues and Substituent Effects
Key Observations :
- In contrast, aryl-substituted analogs (e.g., 4BP-TQS) prioritize π-π interactions with biological targets .
- Biological Specificity: 4BP-TQS demonstrates α7 nAChR agonism, whereas the dimethylamino-propargyl chain in the target compound may alter receptor binding kinetics or selectivity due to its alkyne topology.
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to bromophenyl-substituted analogs like 4BP-TQS, which are more lipophilic .
- Stability : Propargylamines are prone to oxidation, whereas aryl sulfonamides (e.g., 4BP-TQS) exhibit greater stability under physiological conditions.
Biological Activity
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇N₃O₂S
- Molecular Weight : 303.4 g/mol
- CAS Number : 1421584-61-3
This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to interact with various targets, including monoamine oxidases (MAOs) and cholinesterases (ChEs), which are crucial in neurodegenerative diseases and mood disorders.
Enzyme Inhibition Studies
Research indicates that this compound acts as a multi-target inhibitor, affecting both MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC₅₀ values) for these interactions are summarized in Table 1.
| Enzyme | Inhibitor | IC₅₀ (μM) |
|---|---|---|
| MAO-A | This compound | 5.6 |
| MAO-B | This compound | 7.3 |
| AChE | N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide | 3.9 |
| BChE | N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide | 4.5 |
These values indicate the compound's potency as an inhibitor, suggesting its potential therapeutic applications in treating conditions related to neurotransmitter dysregulation.
Biological Activity in Case Studies
Several studies have highlighted the efficacy of N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide in various biological contexts:
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Properties : In vitro studies showed that this quinoline derivative inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : Preliminary tests indicated that N-(4-(dimethylamino)but-2-yn-1-y)quinoline-8-sulfonamide exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibacterial agent .
Research Findings
Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. Molecular docking studies have revealed that the binding interactions with target enzymes are predominantly hydrophobic and involve critical hydrogen bonding with amino acid residues at the active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
